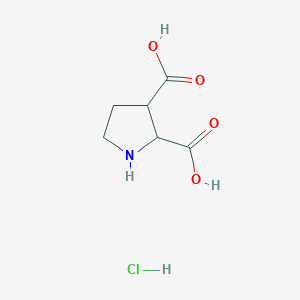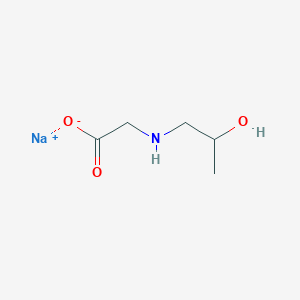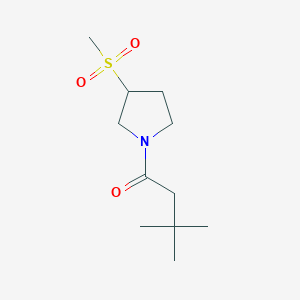![molecular formula C14H13N5O2S B2546620 N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine CAS No. 787496-83-7](/img/structure/B2546620.png)
N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Molecular Structure Analysis
The structures of the complexes with inhibitors reveal that their central morpholinone and thiophene rings, respectively, sit over the Zn atom at a distance of approximately 5A, locating the inhibitors halfway down the S1’ pocket .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 539.7±50.0 °C . Its density is 1.505 and it is soluble in DMSO at concentrations greater than 20mg/mL . The compound is solid in form .Applications De Recherche Scientifique
Antiviral Activity
The compound’s structural features suggest potential antiviral properties. Researchers have explored its efficacy against various viruses, including HIV-1. Molecular docking studies have revealed interactions between this compound and viral enzymes, making it a promising candidate for antiviral drug development .
Antimicrobial Potential
N’'-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine has demonstrated antimicrobial activity. Specifically, derivatives of this compound, such as 1a and 1b, exhibit good antimicrobial potential. These findings highlight its relevance in combating bacterial and fungal infections .
Enzyme Inhibition
The saturated carboxylic acid derivatives of this compound have been investigated for their binding affinity with enzymes. Structural-activity relationship (SAR) studies indicate that these derivatives may inhibit specific enzymes effectively. Further exploration of their mechanism of action could lead to therapeutic applications .
Heterocyclic Chemistry
The compound’s unique heterocyclic structure, combining thiazole and isoindole moieties, attracts interest in the field of heterocyclic chemistry. Researchers explore its synthetic routes, reactivity, and potential applications as building blocks for novel compounds .
Mécanisme D'action
This compound is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Safety and Hazards
The compound has been classified with the GHS09 hazard symbol, indicating it is an environmental hazard . The hazard statements associated with this compound are H410, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, advising to avoid release to the environment, and P501, advising to dispose of contents/container to an approved waste disposal plant .
Orientations Futures
The lipophilic derivative of thalidomide was synthesized to enhance its characteristics and efficacy . Earlier studies have proved the immunomodulatory and anti-inflammatory effects of this compound . In this study, the interaction between bovine serum albumin (BSA) and this compound was studied using a multi-spectroscopic approach which included UV spectrophotometry, spectrofluorimetry and three-dimensional spectrofluorometric and molecular docking studies .
Propriétés
IUPAC Name |
2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-13(16)18-14-17-8(7-22-14)5-6-19-11(20)9-3-1-2-4-10(9)12(19)21/h1-4,7H,5-6H2,(H4,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFKDDLABFMJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)
